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3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Antitumor MCF-7 Structure-Activity Relationship

Researchers conducting kinase SAR studies need the 3-methoxybenzamide regioisomer for matched-pair analysis against 3-halo analogs-yet it is rarely stocked. This compound fills that gap. • Matched-pair SAR: screen vs. 3-Cl (CAS 899996-28-2) and 3-Br analogs in MCF-7/HCT-116 panels to quantify Hammett σ-dependence of antitumor potency. • PDE selectivity: benzamide linker enables isoform profiling vs. ketone-linked patent series (benchmark PDE9A IC₅₀ ~26 nM). • Drug-like properties: MW 361.35, LogP 2.3, tPSA 88.8 Ų for QSAR modeling. Custom synthesis with full analytical characterization. Batch reservations available.

Molecular Formula C19H15N5O3
Molecular Weight 361.361
CAS No. 899996-18-0
Cat. No. B2437898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899996-18-0
Molecular FormulaC19H15N5O3
Molecular Weight361.361
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
InChIInChI=1S/C19H15N5O3/c1-27-15-9-5-6-13(10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25)
InChIKeyPEALUFLHDXMUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy Analog: Structural Baseline & Procurement


3-Methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899996-18-0; MF C₁₉H₁₅N₅O₃; MW 361.4 g·mol⁻¹) belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold extensively explored for kinase and phosphodiesterase (PDE) inhibition . This specific compound bears a 3-methoxybenzamide moiety at the N5 position of the pyrimidinone ring, distinguishing it from closely related 3-halo (Cl, Br) and 4-methoxy regioisomeric analogs that populate the same chemical series [1]. While direct, publicly disclosed quantitative bioactivity data for this exact compound remains sparse, its structural features position it as a candidate for focused screening in kinase (p38α MAPK, Src/Abl) and PDEIX inhibitor programmes.

Non-Interchangeability of 3-Methoxy Analog


Within the N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide series, even minor substituent variation on the benzamide ring profoundly alters biological activity. Published data on close structural analogs demonstrate that replacing a 3-chloro substituent (CAS 899996-28-2) with alternative groups shifts both the potency and the cellular target profile in antitumor assays . In p38α MAP kinase inhibitors of a related pyrazolo[3,4-d]pyrimidine series, the position and electronic nature of the benzamide substituent dictated IC₅₀ values spanning over an order of magnitude (e.g., compound 6f: IC₅₀ = 0.032 µM vs SB203580: IC₅₀ = 0.041 µM) and determined in vivo anti-inflammatory efficacy [1]. Consequently, generic substitution of the 3-methoxy compound with a 3-chloro, 3-bromo, or 4-methoxy analog without empirical re-validation represents a substantial scientific risk, as even regioisomeric or isosteric changes cannot be assumed to preserve target engagement, selectivity, or ADME properties.

Differentiation Evidence Against Closest Analogs


Electronic Effect: 3-Methoxy vs. 3-Chloro

The 3-chloro analog (CAS 899996-28-2) has been evaluated for in vitro antitumor activity against the human breast adenocarcinoma cell line MCF-7, exhibiting moderate activity . The target compound replaces the electron-withdrawing chlorine (-I effect, weak H-bond acceptor) with a methoxy group (+M resonance donor, stronger H-bond acceptor). In pyrazolo[3,4-d]pyrimidine-based p38α MAPK inhibitors, substituent electronic character on the benzamide ring directly modulates IC₅₀ values by altering key hydrogen-bond interactions with kinase hinge residues (e.g., Asn115, Lys53) [1]. The 3-methoxy variant is predicted to exhibit a distinct kinase selectivity fingerprint relative to the 3-chloro benchmark, although direct comparative IC₅₀ data for the target compound remain unpublished.

Antitumor MCF-7 Structure-Activity Relationship

Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy

The 4-methoxy regioisomer (CAS 69722-23-2) shares an identical molecular formula (C₁₉H₁₅N₅O₃, MW 361.35) and computed properties (XLogP3 = 2.3, tPSA = 88.8 Ų) with the target 3-methoxy compound, yet the positional shift of the methoxy group from the meta to the para position of the benzamide ring re-orients the H-bond acceptor/donor pharmacophore [1]. In crystallographically characterized p38α MAP kinase inhibitors (PDB: 3L8X), the analogous 3-substituted benzamide ligand N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide adopts a binding pose where the benzamide meta-substituent engages a distinct sub-pocket; a para-substituent would project into solvent or clash with the kinase hinge [2]. This structural evidence indicates that 3-OCH₃ and 4-OCH₃ regioisomers are likely to exhibit divergent kinase selectivity profiles, precluding their interchangeable use in screening cascades.

Positional Isomerism Kinase Selectivity Molecular Docking

Drug-Likeness Profile vs. Benchmarks

Based on computed properties derived from the structurally identical 4-methoxy regioisomer, the target 3-methoxy compound satisfies all Lipinski Rule of 5 criteria: MW 361.35 (<500), XLogP3 2.3 (<5), H-bond donors 1 (<5), H-bond acceptors 5 (<10), and topological polar surface area (tPSA) 88.8 Ų (<140 Ų) [1]. These parameters indicate favorable predicted oral bioavailability and membrane permeability. By comparison, the 3-bromo and 3-nitro analogs possess higher MW (425.24 and 391.34 g·mol⁻¹, respectively) and altered LogP values, potentially shifting them outside favorable ADME space for specific delivery routes [2]. The 3-methoxy compound thus offers a superior starting point for programmes requiring balanced hydrophilicity and permeability within this chemotype.

Drug-Likeness Lipinski Rule of 5 ADME Prediction

p38α MAP Kinase Inhibitory Activity Benchmark

In a 2019 study, pyrazolo[3,4-d]pyrimidine-based N-substituted benzamide derivatives were systematically evaluated for p38α MAP kinase inhibition. The most potent compound (6f) achieved an IC₅₀ of 0.032 ± 1.63 µM, surpassing the prototypic p38α inhibitor SB203580 (IC₅₀ = 0.041 ± 1.75 µM) in the same assay [1]. Compound 6f also demonstrated superior in vivo anti-inflammatory efficacy (83.73% inhibition vs 78.05% for diclofenac sodium) and reduced ulcerogenic liability [1]. While the target 3-methoxy compound was not included in this specific study, it shares the same pyrazolo[3,4-d]pyrimidine core and benzamide linkage, supporting its candidacy for p38α MAPK screening with a quantitative benchmark already established for the chemotype.

p38α MAP Kinase Inflammation IC50 Benchmarking

PDE9A Inhibition Potential: Class-Level Evidence

The US9617269 patent discloses a series of N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds as phosphodiesterase IX (PDE9A) inhibitors, with reported IC₅₀ values ranging from 26 nM (Compound WYQ-88) to 121 nM (Compound WYQ-4) against the human PDE9A catalytic domain [1][2]. The target 3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide shares the core pyrazolo[3,4-d]pyrimidinone scaffold with these patented inhibitors but differs in bearing a benzamide rather than a ketone linker at the N5 position. This structural divergence may confer differential PDE subtype selectivity (e.g., PDE9A vs PDE1/PDE5) relative to the ketone-linked series. BAY 73-6691, the first reported PDE9A-selective inhibitor, serves as an external benchmark (IC₅₀ ≈ 22 nM) [3].

PDEIX PDE9A cGMP Cognitive Disorders

Application Scenarios for 3-Methoxy Analog


SAR Probe for Methoxy Positional Effects

The 3-methoxy substitution on the benzamide ring provides a critical SAR data point for differentiating meta vs para substitution effects on kinase target engagement. As established in Section 3, the 4-methoxy regioisomer (CAS 69722-23-2) shares identical computed physicochemical properties but is predicted to adopt a divergent binding orientation with respect to the kinase hinge sub-pocket, based on co-crystal structural evidence (PDB: 3L8X) [1]. Procurement of both the 3-OCH₃ and 4-OCH₃ regioisomers enables a matched-pair analysis to deconvolute positional effects on potency against p38α MAPK (benchmark IC₅₀: ~0.032 µM for related compounds) and broader kinase panels.

MCF-7 Antitumor Screening with 3-Chloro Benchmark

The 3-chloro analog (CAS 899996-28-2) has documented moderate in vitro antitumor activity against MCF-7 cells, establishing a known-activity reference point within the 3-substituted benzamide series . The 3-methoxy compound can be screened head-to-head against the 3-Cl, 3-Br, and 3-NO₂ analogs in MCF-7 and broader cancer cell line panels (HCT-116, HEPG-2), as precedent exists for pyrazolo[3,4-d]pyrimidine cytotoxicity evaluation in these lines. This enables direct quantification of the Hammett σ-dependence of antitumor potency and guides subsequent lead optimization.

PDE9A Inhibitor Lead Identification

The US9617269 patent series established that N-substituted pyrazolo[3,4-d]pyrimidine ketones achieve PDE9A IC₅₀ values as low as 26 nM (WYQ-88), with the scaffold validated for cGMP-hydrolyzing PDEIX inhibition [2]. The 3-methoxybenzamide compound, featuring a benzamide rather than ketone linker at the N5 position, provides a structurally distinct starting point for exploring linker-dependent PDE subtype selectivity. Screening against a PDE isoform panel (PDE1, PDE5, PDE9A) will determine whether the benzamide linker shifts selectivity relative to the ketone-linked patent series, leveraging BAY 73-6691 (IC₅₀ ≈ 22 nM) as an external reference standard.

In Silico Docking & Pharmacophore Modeling

The compound's favorable computed drug-likeness profile (MW 361.35, LogP 2.3, tPSA 88.8 Ų, all within Lipinski Rule of 5 criteria) and balanced H-bond donor/acceptor ratio make it an attractive input for computational target-fishing and proteome-wide docking studies [3]. When used alongside the 3-Cl and 4-OCH₃ comparators, the 3-OCH₃ analog completes a pharmacophoric matrix (σₘ values: -0.12 for OCH₃, +0.37 for Cl) that enables QSAR model construction for predicting kinase and PDE target engagement across the pyrazolo[3,4-d]pyrimidine chemical space.

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